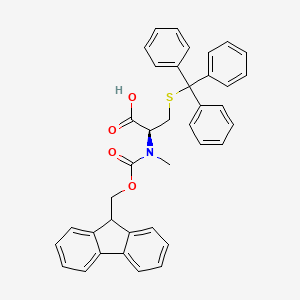

Fmoc-N-Me-D-Cys(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Fmoc-N-Me-D-Cys(Trt)-OH

An In-Depth Technical Guide to the Physicochemical Properties and Application of Fmoc-N-Me-D-Cys(Trt)-OH

Introduction

In the landscape of modern peptide chemistry, the rational design of therapeutic peptides necessitates the use of highly specialized building blocks. This compound is a premier example of such a reagent, engineered to overcome the intrinsic limitations of native peptides, such as poor metabolic stability and constrained conformational profiles. This N-α-Fmoc and S-Trityl protected, N-α-methylated D-cysteine derivative is a cornerstone for synthesizing peptides with enhanced pharmacokinetic properties.

The strategic incorporation of three distinct chemical features—the D-enantiomeric configuration, N-methylation of the peptide backbone, and an orthogonal protection scheme (base-labile Fmoc and acid-labile Trt)—provides peptide chemists with precise control over the final molecular architecture and function. This guide offers a comprehensive technical exploration of the physicochemical properties, analytical characterization, and strategic applications of this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Core Physicochemical Properties

A thorough understanding of a synthetic building block begins with its molecular structure and fundamental properties. These characteristics dictate its behavior in solution, its reactivity, and its handling requirements.

Structural Analysis

This compound is a multi-functionalized amino acid. Its structure is best understood by dissecting its key components, each serving a distinct and critical purpose in the context of peptide synthesis.

-

D-Cysteine Core: The use of the D-enantiomer, as opposed to the naturally occurring L-form, is a primary strategy for increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1]

-

N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This bulky aromatic group provides temporary protection for the α-amino group. Its defining feature is its lability to mild basic conditions, which is central to the iterative nature of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

-

S-Trt Group (Trityl): The highly reactive thiol side chain of cysteine is protected by the sterically hindered trityl group. This prevents undesired side reactions, most notably the premature formation of disulfide bonds.[3] The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acid, typically during the final peptide cleavage from the resin.[4][5]

-

N-α-Methyl Group: The addition of a methyl group to the backbone amide nitrogen is a profound modification. It eliminates a hydrogen bond donor, which increases lipophilicity and can enhance membrane permeability.[6][7] Furthermore, it introduces steric hindrance that restricts conformational flexibility and shields the adjacent peptide bond from proteolytic cleavage.[8][9]

Physicochemical Data Summary

The quantitative properties of this compound are essential for experimental design, including calculating molar equivalents for reactions and selecting appropriate solvents.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₈H₃₃NO₄S | [10] |

| Molecular Weight | 599.74 g/mol | [11] |

| CAS Number | 921604-15-1; 1349807-46-0 | [10][12][13] |

| Appearance | White to off-white powder or crystals | [14] |

| Melting Point | 234-239 °C | |

| Solubility | Soluble in DMF and DMSO. The related Fmoc-Cys(Trt)-OH is soluble at 30 mg/mL in these solvents.[15][16] | [15][16] |

| Optical Rotation | [α]22/D -25.0° (c = 0.5% in CH₂Cl₂). Note: This data is reported for the L-isomer. | |

| Purity (Typical) | ≥97% (HPLC) |

Part 2: The Strategic Role of Protecting Groups and Modifications

The efficacy of this compound in peptide synthesis stems from the carefully chosen protecting groups and backbone modification, which allow for precise and controlled peptide assembly.

The N-α-Fmoc Group: Base-Labile Protection

The Fmoc group is the linchpin of the most common strategy for modern SPPS. Its removal is achieved under mild basic conditions, leaving acid-labile side-chain protecting groups, like Trityl, completely intact. This orthogonality is fundamental to the synthesis of complex peptides.[2]

The deprotection mechanism is an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination. A secondary amine base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[17] This generates a stabilized carbanion, which then collapses, releasing the free amine of the amino acid and a dibenzofulvene (DBF) byproduct. The DBF is subsequently scavenged by the amine base to prevent side reactions.[18][19]

The S-Trityl Group: Acid-Labile Thiol Protection

Cysteine's thiol group is highly nucleophilic and prone to oxidation, necessitating robust protection during synthesis.[3] The Trityl group is ideal for Fmoc-SPPS due to its bulk, which provides excellent steric shielding, and its high acid lability. It is stable during the repeated piperidine treatments for Fmoc removal but is cleaved efficiently with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step.[20] Cleavage proceeds through a stable trityl carbocation intermediate, which must be trapped by scavengers (e.g., triisopropylsilane, TIS) to prevent re-alkylation of other nucleophilic residues like tryptophan.[4]

N-Methylation: Enhancing Therapeutic Potential

The N-methyl group is not a protecting group but a permanent modification that imparts significant advantages. By replacing the amide proton, it disrupts the hydrogen-bonding network of the peptide backbone.[6] This has several profound consequences:

-

Increased Proteolytic Stability: The steric bulk of the methyl group and the removal of a key hydrogen-bond donor hinder the binding of proteases, dramatically increasing the peptide's in-vivo half-life.[6][8]

-

Conformational Constraint: N-methylation restricts rotation around the peptide bond, reducing the molecule's flexibility. This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity.[7][21]

-

Improved Permeability: The increased lipophilicity and reduced hydrogen-bonding potential can lower the desolvation penalty for crossing cell membranes, improving bioavailability.[6]

However, this modification is not without challenges. The increased steric hindrance at the N-terminus makes peptide bond formation more difficult, often requiring more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times to achieve high yields.[7]

Part 3: Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of this compound before its use is a critical, self-validating step in any synthesis workflow.

Chromatographic Purity Assessment (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of protected amino acids. Due to its bulky, hydrophobic protecting groups, this compound is strongly retained on C8 or C18 columns.

General Protocol for RP-HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at approximately 1 mg/mL.

-

Instrumentation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detector: UV detector set to 265 nm and 301 nm (for Fmoc group).

-

-

Method:

-

Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% is standard for synthesis applications.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. While spectra should be acquired for each batch, the expected chemical shifts can be predicted based on the structure and data from similar compounds like Fmoc-Cys(Trt)-OH.[22]

-

¹H NMR (in CDCl₃):

-

Fmoc Protons: A series of multiplets between δ 7.2 and 7.8 ppm.

-

Trityl Protons: A large multiplet overlapping with the Fmoc signals, typically between δ 7.1 and 7.5 ppm.

-

N-Methyl Protons: A characteristic singlet around δ 2.7-3.0 ppm.

-

Backbone Protons (α-CH, β-CH₂): Multiplets typically found between δ 2.5 and 4.5 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 600.22 g/mol .

| Analysis Method | Expected Result |

| RP-HPLC | Single major peak with purity ≥97% |

| ¹H NMR | Characteristic signals for Fmoc, Trityl, and N-methyl groups in the correct integration ratios. |

| ESI-MS | [M+H]⁺ = 600.22, [M+Na]⁺ = 622.20 |

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-SPPS. Its incorporation requires specific considerations due to the steric hindrance of the N-methyl group.

Workflow for Incorporation into a Peptide Sequence

The following protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin).

Detailed Experimental Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Mix for 5 minutes, drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in DMF. Allow to pre-activate for 5-10 minutes. Causality Note: The use of a potent uronium-based coupling reagent like HATU is critical to overcome the low nucleophilicity and steric hindrance of the N-methylated amine, ensuring efficient acylation.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. A Kaiser test can be performed to confirm the absence of free primary amines, although it will be negative for the newly coupled secondary amine.

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups (including Trityl) are removed simultaneously.

Protocol for Cleavage:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the Trt group is TFA/TIS/H₂O (95:2.5:2.5) . Causality Note: TIS and water act as scavengers to trap the highly reactive trityl cation generated during cleavage, preventing side reactions.

-

Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and mix at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by RP-HPLC.

Conclusion

This compound is a sophisticated and powerful building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid core, backbone N-methylation, and an orthogonal Fmoc/Trt protection strategy provides an effective solution for creating peptides with high proteolytic resistance and tailored conformational properties. A thorough understanding of its physicochemical characteristics, the rationale behind its design, and the optimized protocols for its use are essential for leveraging its full potential in the development of next-generation peptide therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. nbinno.com [nbinno.com]

- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | 921604-15-1 | Benchchem [benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. This compound [myskinrecipes.com]

- 15. benchchem.com [benchchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. total-synthesis.com [total-synthesis.com]

- 19. researchgate.net [researchgate.net]

- 20. bachem.com [bachem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Structure, Stereochemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among these, Fmoc-N-Me-D-Cys(Trt)-OH stands out as a particularly valuable reagent. This comprehensive guide provides a detailed exploration of its chemical architecture, stereochemical nuances, and strategic applications in peptide synthesis, offering field-proven insights for researchers and drug development professionals. The deliberate combination of N-methylation and D-stereochemistry in the cysteine framework provides a multifaceted approach to designing peptides with enhanced therapeutic potential.[1]

Deconstructing the Molecular Architecture

This compound is a complex molecule, with each of its constituent parts playing a critical role in its function during solid-phase peptide synthesis (SPPS). A thorough understanding of these components is essential for its effective utilization.

The Core Amino Acid: D-Cysteine

At its heart lies D-cysteine, an enantiomer of the naturally occurring L-cysteine. The "D" configuration at the alpha-carbon is a strategic modification that confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced proteolytic stability is a primary driver for incorporating D-amino acids into peptide therapeutics, prolonging their in vivo half-life.[1]

N-Terminal Protection: The Fmoc Group

The α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, a key feature of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[2] Its removal is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system.[2][3][4] This generates a dibenzofulvene intermediate that is subsequently trapped by the amine base.[3]

Backbone Modification: N-Methylation

The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy to enhance the pharmacological properties of peptides.[5] This modification introduces steric hindrance that can disrupt hydrogen bonding patterns, influencing the peptide's secondary structure and promoting specific conformations that may be crucial for receptor binding.[6] Furthermore, N-methylation significantly increases resistance to enzymatic cleavage, complementing the effect of the D-stereochemistry.[5][6]

Side-Chain Protection: The Trityl Group

The thiol group of the cysteine side chain is protected by the bulky trityl (Trt) group. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[7][8] This orthogonality to the base-labile Fmoc group is fundamental to successful stepwise peptide synthesis.[2] The trityl group effectively prevents unwanted side reactions involving the highly nucleophilic thiol group, such as disulfide bond formation, during peptide assembly.[8][9]

Below is a diagram illustrating the key functional groups of this compound.

Caption: Key functional components of the this compound molecule.

Stereochemistry: A Deeper Dive

The stereochemistry of this compound is a critical determinant of its function and the properties of the resulting peptides.

The D-Configuration and its Implications

The designation "D" refers to the spatial arrangement of the substituents around the chiral alpha-carbon. In the Cahn-Ingold-Prelog (CIP) priority system, for D-cysteine, the priority of the groups is -NH2 > -COOH > -CH2SH > -H. However, it's important to note that the IUPAC name for this compound is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid.[10] This can be a point of confusion. The "D" designation is based on the relationship to D-glyceraldehyde, while the "(S)" designation is determined by the CIP rules. For cysteine, the presence of the sulfur atom in the side chain gives the -CH2SH group a higher priority than the -COOH group, leading to an (R) designation for L-cysteine and an (S) designation for D-cysteine.

N-Methylation and Conformational Constraints

N-methylation restricts the rotation around the N-Cα bond and eliminates the amide proton, which is a hydrogen bond donor. This has profound effects on the conformational landscape of the peptide backbone, often promoting the formation of β-turns. This ability to induce specific secondary structures is a valuable tool in rational drug design, allowing for the creation of peptides with well-defined three-dimensional shapes that can lead to higher receptor affinity and selectivity.[6]

Synthesis and Incorporation into Peptides

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While several methods exist for the N-methylation of amino acids, a common approach involves the formation of an oxazolidinone intermediate followed by reductive ring opening.[11]

General Protocol for Incorporation in SPPS

The incorporation of this compound into a growing peptide chain on a solid support follows the standard cycle of Fmoc-based SPPS.

| Step | Procedure | Purpose |

| 1. Resin Swelling | The resin is swollen in a suitable solvent, typically DMF. | To allow for efficient diffusion of reagents. |

| 2. Fmoc Deprotection | The resin is treated with a solution of 20% piperidine in DMF.[2][12] | To remove the Fmoc group from the N-terminus of the growing peptide chain. |

| 3. Washing | The resin is thoroughly washed with DMF. | To remove excess piperidine and the dibenzofulvene-piperidine adduct.[2] |

| 4. Amino Acid Coupling | This compound is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. | To form a peptide bond between the free N-terminus of the peptide chain and the incoming amino acid. |

| 5. Washing | The resin is washed with DMF to remove excess reagents and byproducts. | To prepare for the next cycle of deprotection and coupling. |

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing Cys(Trt), a common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[13] TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions.[14]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in various areas of peptide research and drug development.

Enhancing Metabolic Stability

The primary application is in the design of peptide-based therapeutics with improved pharmacokinetic profiles. The combination of the D-amino acid and N-methylation provides a dual layer of protection against enzymatic degradation, leading to a longer half-life in vivo.[1][6]

Constraining Peptide Conformation

The conformational constraints imposed by N-methylation can be exploited to design peptides with high affinity and selectivity for their biological targets.[6] By locking the peptide into a bioactive conformation, it is possible to improve its potency and reduce off-target effects.

Introduction of Cysteine for Further Modification

Cysteine residues are often incorporated into peptides to serve as handles for further chemical modification, such as pegylation, glycosylation, or the attachment of cytotoxic payloads in antibody-drug conjugates. The use of this compound allows for the site-specific introduction of a cysteine residue with the added benefits of increased stability and conformational control.

The following diagram illustrates the workflow for incorporating this compound into a peptide and subsequent modifications.

Caption: Workflow for the incorporation and modification of peptides using this compound.

Conclusion

This compound is a sophisticated and highly versatile building block for modern peptide synthesis. Its unique combination of a D-stereocenter, N-methylation, and orthogonal protecting groups provides peptide chemists with a powerful tool to address the challenges of metabolic instability and conformational flexibility in peptide drug design. A thorough understanding of its chemical structure, stereochemistry, and reactivity is paramount to leveraging its full potential in the development of next-generation peptide therapeutics.

References

- 1. This compound | 921604-15-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-Me-D-Cys(Trt)-OH CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: A Specialized Building Block for Advanced Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the demand for peptides with enhanced therapeutic properties—such as increased stability, improved cell permeability, and specific conformational states—has driven the development of specialized amino acid building blocks. Among these, This compound stands out as a cornerstone for introducing unique structural and functional characteristics into synthetic peptides. This guide provides an in-depth examination of this compound, moving beyond basic data to explore the strategic rationale for its use, field-proven experimental protocols, and expert insights into its application.

This molecule is a derivative of the amino acid cysteine, modified with four key chemical moieties, each serving a distinct and critical purpose in the context of Solid-Phase Peptide Synthesis (SPPS).[1] The strategic combination of N-methylation, D-stereochemistry, and an orthogonal protecting group strategy (Fmoc/Trt) makes it an invaluable tool for researchers and drug developers aiming to overcome the inherent limitations of natural peptides.[2][3]

Core Compound Data and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1349807-46-0 | [4][5][6] |

| Alternate CAS | 921604-15-1 | [7] |

| Molecular Formula | C₃₈H₃₃NO₄S | [4][5][7] |

| Molecular Weight | 599.74 g/mol | [4][8] |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(tritylsulfanyl)propanoic acid | [7] |

| Appearance | White to off-white powder or crystals | |

| Storage Conditions | 2-8°C, stored under nitrogen in a dry environment | [6] |

The Strategic Rationale: Deconstructing the "Why"

The utility of this compound is not merely as a cysteine analogue, but as a multi-faceted tool for peptide modification. The decision to use this specific building block is driven by the distinct advantages conferred by each of its constituent parts.

N-Methylation: Engineering Proteolytic Resistance and Conformation

The substitution of the amide proton with a methyl group on the peptide backbone is a powerful strategy in medicinal chemistry.

-

Expertise & Experience: N-methylation sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation in biological systems.[2] This directly translates to a longer in-vivo half-life, a critical parameter for therapeutic efficacy. Furthermore, the N-methyl group restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (e.g., β-turns). This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.

D-Stereochemistry: The Mirror Image Advantage

The incorporation of a D-amino acid, the non-natural enantiomer of cysteine, is another key strategy for enhancing peptide stability.

-

Expertise & Experience: Most naturally occurring proteases are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are thus highly resistant to proteolysis.[2] The use of Fmoc-D-Cys(Trt)-OH is therefore a deliberate choice to create peptides that can withstand the harsh enzymatic environment of the body, making them more viable as drug candidates.[2]

The Orthogonal Protecting Group Strategy: Fmoc and Trt

The success of SPPS hinges on the precise and controlled removal of protecting groups at specific stages of the synthesis.

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino function during the coupling reaction. Its key feature is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like DMF.[1][9] This allows for its removal without affecting the acid-labile protecting groups on the amino acid side chains, which is the foundational principle of Fmoc-SPPS.

-

S-Trt (Trityl) Group: The trityl group provides robust protection for the highly nucleophilic thiol side chain of cysteine. The bulkiness of the Trt group prevents unwanted side reactions, such as oxidation to form disulfide bonds or alkylation during synthesis. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a Trifluoroacetic Acid (TFA) cocktail.[10] This orthogonality is essential for controlled synthesis.

Visualization: The Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, highlighting the incorporation of a protected amino acid like this compound.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Guide to Practice

The following protocols are designed to be self-validating systems, incorporating best practices to ensure high-yield and high-purity outcomes.

Protocol 1: Coupling of this compound onto a Solid Support

This protocol details the incorporation of the title compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1 eq.) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection (if necessary): If the resin is N-terminally Fmoc-protected, drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10-15 minutes to ensure complete Fmoc removal.

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine. Note: The Kaiser test will not work after coupling an N-methylated amino acid.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent.

-

Causality: For sterically hindered N-methylated amino acids, robust activation is crucial. A combination of Diisopropylcarbodiimide (DIC, 3 eq.) and Oxyma Pure (3 eq.) in DMF is recommended to minimize racemization, a known risk with cysteine derivatives.[11][12] Alternatively, a phosphonium- or uranium-based reagent like HATU (2.9 eq.) with a non-nucleophilic base such as Diisopropylethylamine (DIEA, 6 eq.) can be used for rapid coupling.

-

-

Coupling Reaction: Add the activated amino acid solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for N-methylated residues compared to standard amino acids.

-

Post-Coupling Wash: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Confirmation (Optional): A negative test for free amines (e.g., a chloranil test) can be performed to confirm reaction completion. If incomplete, a second coupling (double coupling) may be performed.

Protocol 2: Final Cleavage and Global Deprotection

This protocol describes the final step to release the synthesized peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.

-

Resin Preparation: After the final synthesis cycle and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it completely under a high vacuum.

-

Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard and highly effective mixture is Reagent K .[11]

-

Composition: Trifluoroacetic Acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 .

-

Causality:

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Trt and Boc.[13]

-

Water & Phenol: Proton sources and scavengers for carbocations.

-

Thioanisole & EDT: Critical scavengers for the highly stable trityl cation released from the cysteine side chain.[11] Without effective trapping, this cation can re-alkylate other sensitive residues like tryptophan or methionine.

-

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Visualization: The Final Cleavage Process

This diagram illustrates the simultaneous cleavage and deprotection of the peptide.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 921604-15-1 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chempep.com [chempep.com]

- 6. 1349807-46-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

A Technical Guide to the Role of N-Methylation in Peptide Stability and Conformation

Executive Summary

Peptide-based therapeutics hold immense promise due to their high specificity and low toxicity. However, their clinical application is often hindered by poor pharmacokinetic properties, namely low metabolic stability and unpredictable conformations.[1] A powerful and widely adopted strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[2] This modification—the substitution of a backbone amide proton with a methyl group—profoundly enhances proteolytic resistance, modulates conformational flexibility, and can improve membrane permeability and oral bioavailability.[3][4] This guide provides an in-depth analysis of the core principles of N-methylation, offering field-proven insights into its effects on peptide stability and conformation, detailed experimental protocols, and a discussion of its strategic application in drug development.

The Foundational Challenge: Overcoming Peptide Liabilities

Native peptides are often poor drug candidates for two primary reasons:

-

Proteolytic Instability: They are rapidly degraded by proteases in the body, leading to a very short in vivo half-life.[5]

-

Conformational Flexibility: Unconstrained peptides exist as an ensemble of conformations in solution, leading to reduced receptor binding affinity and potential off-target effects.

N-methylation directly addresses both of these fundamental challenges, making it a cornerstone of modern peptidomimetic design.[6]

Enhancing Peptide Stability: The Steric Shield Effect

The most immediate and dramatic effect of N-methylation is the profound increase in resistance to enzymatic degradation.[7] This is a direct consequence of steric hindrance.

Mechanism of Proteolytic Resistance: Proteases recognize and bind to specific hydrogen-bonding patterns on the peptide backbone to position the scissile (cleavable) bond within their catalytic site. The introduction of an N-methyl group does two things:

-

Removes a Hydrogen Bond Donor: It eliminates the amide proton (N-H), a critical hydrogen bond donor required for enzyme recognition.[8]

-

Introduces Steric Bulk: The methyl group acts as a "steric shield," physically obstructing the protease's access to the adjacent peptide bond.[5]

This shielding effect is remarkably potent. A single N-methylation can confer protection over a four-residue window and increase a peptide's half-life by orders of magnitude.[5]

Quantitative Impact of N-Methylation on Proteolytic Stability

The following table summarizes data from an N-methyl scanning mutagenesis study on a G-protein-binding peptide, demonstrating the dramatic increase in stability against the protease trypsin.

| Peptide Modification | Position of N-Methylation | Protease | Half-life (t½) | Fold Increase in Stability |

| Non-methylated | - | Trypsin | ~2.5 min | - |

| N-Me-Asp | P2 position (two residues from cleavage site) | Trypsin | 3 hours | 72x |

| N-Me-Lys | P1 position (cleavage site) | Trypsin | > 42 hours | > 1000x |

| N-Me-Leu | P1' position (first residue after cleavage site) | Trypsin | > 42 hours | > 1000x |

| N-Me-Tyr | P2' position (second residue after cleavage site) | Trypsin | > 42 hours | > 1000x |

| Data sourced from a study on N-methyl scanning mutagenesis.[9] |

Diagram: Mechanism of Protease Inhibition via N-Methylation The following diagram illustrates how the N-methyl group sterically hinders the approach of a protease.

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Modulating Conformation: A Tool for Structural Design

Beyond stability, N-methylation is a powerful tool for conformational control. By introducing localized constraints, it can guide a peptide to adopt a specific three-dimensional structure, which is often crucial for biological activity.[1]

Key Conformational Effects:

-

Cis/Trans Amide Bond Isomerization: Standard amide bonds overwhelmingly prefer the trans conformation. N-methylation lowers the energy barrier for rotation around the C-N bond, making the cis conformation more accessible.[10] In certain sequences, N-methylation can even enforce a cis amide bond, which can be critical for inducing specific turns (e.g., β-turns) in the peptide backbone.[11]

-

Restricted Flexibility: The steric bulk of the methyl group restricts the allowable range of backbone dihedral angles (phi, ψ), reducing the overall conformational flexibility of the peptide.[8] This reduction in entropy can lead to a more favorable binding energy when the peptide interacts with its target receptor.[12]

-

Impact on Receptor Binding and Selectivity: The conformational changes induced by N-methylation can dramatically alter receptor binding affinity.[13] This effect is highly position-dependent. An "N-methyl scan," where each residue is systematically methylated, is a common strategy to probe the conformational requirements for binding.[9] In some cases, methylation can abolish activity by disrupting a critical hydrogen bond or forcing an inactive conformation. In others, it can enhance affinity by pre-organizing the peptide into its bioactive conformation.[14] Furthermore, this conformational restriction can lead to enhanced selectivity between different receptor subtypes.[12]

Diagram: Conformational Influence of N-Methylation This diagram shows how N-methylation alters the energetic landscape of the amide bond, influencing the cis/trans equilibrium.

Caption: N-methylation lowers the rotational barrier, making the cis-amide bond more accessible.

Experimental Methodologies

The successful application of N-methylation requires robust synthetic and analytical protocols.

Synthesis of N-Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method. There are two primary strategies for incorporating N-methylated residues.[3]

-

Using Pre-synthesized Fmoc-N-Me-Amino Acids: This is a straightforward but often costly approach that involves using commercially available N-methylated amino acid building blocks.[3]

-

On-Resin N-Methylation: This versatile and cost-effective method involves methylating the amino acid after it has been coupled to the resin-bound peptide. A common and efficient three-step protocol is widely used.[15][16]

Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu approach adaptation)

This protocol is performed after the desired amino acid to be methylated has been coupled and its Fmoc protecting group has been removed.

-

Sulfonylation: The free N-terminal amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). This protects the amine as a sulfonamide.

-

Methylation: The sulfonamide is then methylated. A common method uses trimethylsilyldiazomethane or methyl iodide with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A highly effective alternative is the Mitsunobu reaction using methanol as the alcohol source.

-

Desulfonylation: The o-NBS protecting group is removed using a nucleophile, typically 2-mercaptoethanol, in the presence of a base (like DBU) in DMF to regenerate the now-methylated secondary amine, ready for the next coupling step.[15]

Critical Consideration: Coupling an amino acid onto an N-methylated residue is sterically hindered and often results in low yields.[3] The use of potent coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and microwave-assisted coupling can significantly improve efficiency.[3][17]

Characterization and Analysis

A multi-technique approach is essential to fully characterize N-methylated peptides.[18]

Protocol: Protease Stability Assay

-

Peptide Preparation: Synthesize and purify both the native and N-methylated peptides to >95% purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm identity via Mass Spectrometry (MS).[5]

-

Reaction Setup: Dissolve the peptide to a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., phosphate-buffered saline, PBS). The assay can be performed using purified proteases (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum or plasma.[19][20]

-

Incubation: Add the protease or serum to the peptide solution and incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[21]

-

Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trifluoroacetic acid, TFA), to precipitate the proteins/enzymes.[20]

-

Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to measure the peak area of the remaining intact peptide.

-

Data Interpretation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the peptide's half-life (t½).

Diagram: General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of N-methylated peptides.

Conformational Analysis Techniques

| Technique | Information Provided | Key Considerations |

| NMR Spectroscopy | Provides atomic-level 3D structure in solution, including dihedral angle constraints, inter-proton distances (NOE/ROE), and cis/trans isomer ratios.[22][23] | Requires 1-5 mM sample concentration. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized peptides to avoid zero-crossing issues.[22] |

| Circular Dichroism (CD) | Gives qualitative and quantitative information on secondary structure content (α-helix, β-sheet, random coil).[23][24] | Low-resolution technique; provides an ensemble average of the structure. Excellent for rapid screening of conformational changes. |

| X-ray Crystallography | Provides a high-resolution, static picture of the peptide's conformation in the solid state. | Requires the peptide to form high-quality crystals, which can be a significant challenge. |

| Computational Modeling | Used to predict low-energy conformations and rationalize experimental data from NMR or crystallography. | Accuracy is highly dependent on the force field used. Essential for guiding rational design. |

Conclusion and Future Outlook

N-methylation is an indispensable tool in peptide drug discovery. It provides a robust and predictable method for enhancing proteolytic stability, a key hurdle for all peptide therapeutics.[2] More subtly, it serves as a sophisticated instrument for conformational control, allowing researchers to fine-tune receptor affinity, improve selectivity, and enhance bioavailability.[2][6] The strategic placement of N-methyl groups, often guided by systematic "N-methyl scans" and computational modeling, can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate. As synthetic methods continue to improve and our understanding of conformational dynamics deepens, N-methylation will remain a central strategy in the development of next-generation peptide medicines.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 11. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. americanpeptidesociety.org [americanpeptidesociety.org]

- 24. ijsra.net [ijsra.net]

Harnessing Chirality: A Technical Guide to the Benefits of D-Amino Acids in Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Solution to the Peptide Problem

Peptides represent a highly specific and potent class of therapeutics, bridging the gap between small molecules and large biologics. Their utility, however, has historically been constrained by a critical vulnerability: rapid degradation by endogenous proteases.[1] These enzymes, which are fundamental to normal physiology, recognize and cleave the peptide bonds of naturally occurring molecules, leading to short in-vivo half-lives and poor bioavailability that often limit clinical success.[1][2]

The solution to this challenge lies in a fundamental property of life's building blocks: chirality. With the exception of achiral glycine, amino acids exist as non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[3] Life overwhelmingly evolved to utilize L-amino acids for protein synthesis. Consequently, proteases are highly stereospecific, almost exclusively recognizing substrates built from L-amino acids.[1]

This guide provides an in-depth exploration of how strategically incorporating D-amino acids—the "unnatural" enantiomers—serves as a powerful and versatile tool in modern peptide design. By defying the body's enzymatic machinery, D-amino acids fundamentally enhance the therapeutic potential of peptides, transforming them from transient molecules into robust drug candidates. We will delve into the core mechanisms, design principles, and validated experimental protocols that leverage the unique stereochemical advantage of D-amino acids.

Part 1: The Core Advantage: Engineering Proteolytic Resistance

The primary and most impactful benefit of incorporating D-amino acids is the dramatic increase in peptide stability against enzymatic breakdown.[3][4] This "proteolytic shield" is the foundation upon which other therapeutic advantages are built.

The Causality of Resistance: A Stereochemical Mismatch

Endogenous proteases, such as trypsin, chymotrypsin, and various peptidases, have active sites that are exquisitely shaped to bind and cleave peptide bonds flanked by L-amino acids. The specific three-dimensional arrangement of the amino acid side chain, the alpha-carbon, and the peptide backbone is critical for recognition.

When a D-amino acid is introduced, the backbone geometry at that position is inverted. This creates a steric hindrance that prevents the protease's active site from achieving the correct orientation for catalysis.[3] The enzyme simply cannot recognize the D-amino acid-containing sequence as a valid substrate, rendering the peptide bond resistant to cleavage.[1][5] This principle is so effective that even a single, strategically placed D-amino acid can significantly extend a peptide's half-life.[6]

Caption: L-Peptide vs. D-Peptide enzymatic degradation pathway.

Impact on Pharmacokinetics: Extending Half-Life and Bioavailability

The direct consequence of enhanced stability is a longer circulatory half-life.[7] This improved pharmacokinetic profile can reduce the required dosing frequency, improve patient compliance, and maintain therapeutic concentrations of the drug for a longer duration. Increased stability against gastrointestinal proteases can also lead to improved oral and systemic bioavailability, a major goal in peptide drug development.[3][8][9]

Data Presentation: Quantifying the Stability Advantage

The substitution of L-amino acids with their D-counterparts has a profound and measurable impact on peptide stability. The following table summarizes quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.

| Peptide ID | Modification | Matrix | Half-Life (t½) | Fold Increase in Stability | Reference |

| P5 | All L-amino acids | Human Serum | < 10 min | - | [10] |

| P5C | All D-amino acids | Human Serum | > 24 hours | > 144x | [10] |

| Pep05 | L-Lys and L-Arg residues | Human Plasma | ~1 hour | - | [11] |

| DP06 | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | > 24 hours (>60% remaining) | > 24x | [11] |

| L-peptide | L-enantiomer | MDCK Cell Lysate | ~2 hours | - | [12] |

| D-peptide | D-enantiomer | MDCK Cell Lysate | > 48 hours | > 24x | [12] |

Part 2: Modulating Peptide Structure and Biological Function

While stability is a primary driver, the introduction of D-amino acids is also a sophisticated tool for modulating a peptide's three-dimensional structure, which in turn can fine-tune its biological activity.[3]

Conformational Control: From Disruption to Induction

The stereochemistry of an amino acid residue dictates the local backbone torsion angles (phi and psi), influencing the formation of secondary structures.

-

Structure Disruption: Placing a single D-amino acid within an L-amino acid sequence that favors a specific conformation (e.g., an α-helix) can act as a "helix breaker," disrupting the structure and resulting in a loss of activity.[6] This underscores the importance of rational design, as improper placement can be detrimental.

-

Structure Induction: Conversely, D-amino acids are powerful tools for inducing specific turns in a peptide's structure. For example, a D-amino acid can promote the formation of stable β-turns and β-hairpins, which are critical for the activity of many receptor-binding peptides.[13][14] This conformational constraint can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding and potentially increasing affinity.[14]

Advanced Design Strategies: The Causality Behind the Choice

The decision of how and where to incorporate D-amino acids is a critical aspect of modern peptide chemistry, with several field-proven strategies.

-

Strategic Single-Point Substitution: The simplest approach involves identifying the primary cleavage sites within a peptide sequence and replacing the L-amino acid at that position with its D-enantiomer. This is a targeted intervention designed to block the most vulnerable point of attack by proteases with minimal disruption to the overall peptide structure.[6]

-

Retro-Inverso Peptides: This elegant strategy aims to mimic the side-chain topology of the parent L-peptide while completely resisting proteolysis. It involves two modifications: (1) all L-amino acids are replaced with their corresponding D-enantiomers, and (2) the sequence order is reversed.[5][7] The result is a peptide where the side chains project into space in a manner very similar to the original peptide, but the peptide backbone has the opposite directionality. This allows it to interact with the target receptor while being unrecognizable to proteases.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. lifetein.com [lifetein.com]

- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Sterically Hindered Building Blocks: An In-depth Technical Guide to the Solubility of Fmoc-N-Me-D-Cys(Trt)-OH in Common SPPS Solvents

Introduction: The Double-Edged Sword of N-Methylation in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids represents a critical strategy for enhancing proteolytic stability, increasing cell permeability, and fine-tuning conformational rigidity. Among these valuable building blocks, Fmoc-N-Me-D-Cys(Trt)-OH stands out for its potential to introduce a D-configured, N-methylated cysteine residue, offering a unique combination of structural constraints and metabolic resistance. However, the very features that make this derivative attractive also present significant challenges to the peptide chemist, most notably in terms of solubility and coupling efficiency.

The presence of the N-methyl group introduces considerable steric hindrance, which can impede the dissolution of the amino acid in standard Solid-Phase Peptide Synthesis (SPPS) solvents and slow down the kinetics of amide bond formation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in commonly used SPPS solvents, offers field-proven protocols for its handling and incorporation, and discusses strategies to overcome the inherent challenges associated with this sterically hindered amino acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in solution and during synthesis.

-

Appearance: Typically a white to off-white powder or crystalline solid.

-

Key Structural Features:

-

Fmoc Group: A bulky, hydrophobic N-terminal protecting group, standard for Fmoc-based SPPS.

-

N-Methyl Group: Increases steric bulk around the alpha-nitrogen, impacting both solubility and reactivity.

-

Trityl (Trt) Group: A very bulky and hydrophobic S-protecting group for the cysteine thiol, contributing significantly to the overall low polarity of the molecule.[3]

-

D-Configuration: Refers to the stereochemistry at the alpha-carbon.

-

The combination of the bulky Fmoc and Trityl groups with the N-methyl modification results in a highly hydrophobic and sterically encumbered molecule.

Solubility Profile in Common SPPS Solvents

Table 1: Solubility Data for Fmoc-Cys(Trt)-OH and Inferred Profile for this compound

| Solvent | Abbreviation | Reported Solubility of Fmoc-Cys(Trt)-OH | Inferred Solubility & Notes for this compound |

| N,N-Dimethylformamide | DMF | 30 mg/mL[4] | Good to Moderate. Expected to be a primary solvent for dissolution. Complete dissolution at standard coupling concentrations (0.2-0.5 M) may require sonication or gentle warming. Observe for any undissolved particulates. |

| N-Methyl-2-pyrrolidone | NMP | Data not available, but a common alternative to DMF.[3] | Good to Moderate. NMP is a stronger solvent than DMF and may offer improved solubility.[5] However, some Fmoc-amino acids show greater decomposition in NMP over time.[5] |

| Dichloromethane | DCM | Limited/Poor[3] | Poor. Due to the polar carboxylic acid moiety, high solubility is not expected. DCM is generally not a suitable primary solvent for dissolving Fmoc-amino acids for coupling.[5][6] |

| Dimethyl Sulfoxide | DMSO | 30 mg/mL[4], 100 mg/mL (with sonication)[7][8] | High. While not a primary SPPS coupling solvent, its high solvating power can be useful for preparing concentrated stock solutions. Ensure use of anhydrous grade as water content can negatively impact solubility.[3] |

Causality Behind Solubility Observations:

-

DMF and NMP: These polar aprotic solvents are effective at solvating the peptide backbone and the protected amino acids. Their polarity is sufficient to interact with the carboxylic acid group, while their organic nature accommodates the bulky, hydrophobic Fmoc and Trityl groups.

-

DCM: As a less polar solvent, DCM struggles to effectively solvate the charged carboxylate group, leading to poor solubility for most Fmoc-amino acids.[5]

-

Impact of N-Methylation: The addition of the methyl group on the amide nitrogen increases the lipophilicity of the molecule. While this might slightly enhance solubility in less polar solvents, it also introduces steric hindrance that can affect solvation by polar aprotic solvents. The overall effect on solubility in DMF and NMP is often minimal but should be empirically verified.

Implications for Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound directly impacts the efficiency of the coupling reaction. Incomplete dissolution leads to a lower effective concentration of the activated amino acid in the reaction vessel, resulting in incomplete coupling and the formation of deletion sequences.

Key Challenges:

-

Slow Dissolution: The compound may dissolve slowly, requiring additional time and agitation.

-

Incomplete Coupling: Poor solubility combined with the steric hindrance of the N-methyl group can lead to low coupling yields.

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during activation, a risk that can be exacerbated by prolonged coupling times or the use of certain activation methods.[9]

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol provides a step-by-step methodology for accurately determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

SPPS-grade solvents (DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) using a vortex mixer and/or ultrasonic bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent and analyze by HPLC against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.

-

Alternatively, evaporate the solvent from a known volume of the filtered supernatant and weigh the dried solute.

-

Protocol 2: Recommended Coupling Procedure for this compound

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

High-purity DMF or NMP

Procedure:

-

Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in DMF or NMP.[10]

-

Amino Acid Dissolution: In a separate vessel, add the this compound and HATU. Add the required volume of DMF or NMP.

-

Solubilization: Vortex and sonicate the mixture until the amino acid derivative is completely dissolved. This is a critical step; visually inspect the solution to ensure no solid particles remain. Gentle warming (to ~30-40°C) can be applied if necessary, but avoid prolonged heating.

-

Activation: Add the DIPEA to the dissolved amino acid solution and vortex briefly.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature. For particularly difficult couplings, gentle heating (40-50°C) or the use of microwave-assisted synthesis can be beneficial.

-

Monitoring: After the initial coupling time, perform a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling (double coupling) with a fresh solution of activated amino acid is strongly recommended.[10]

-

Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, to remove any unreacted reagents and byproducts.[10]

Visualization of the Workflow

The following diagram illustrates the critical steps for the successful incorporation of this compound, emphasizing the importance of the dissolution phase.

Caption: Workflow for incorporating this compound in SPPS.

Conclusion and Best Practices

The successful use of this compound in peptide synthesis hinges on a proactive approach to its limited solubility and steric hindrance. While it presents a greater challenge than its non-methylated counterpart, high-yield incorporation is achievable.

Key Recommendations:

-

Assume Moderate Solubility: Always treat this compound as having moderate, rather than high, solubility in DMF and NMP.

-

Prioritize Complete Dissolution: The most critical step is to ensure the amino acid is fully dissolved before activation and coupling. Visual inspection is paramount.

-

Utilize Potent Activation: Reagents like HATU are recommended for coupling sterically hindered amino acids.

-

Extend Coupling Times: Do not rely on standard coupling times. Allow for extended reaction periods and monitor completion rigorously.

-

Embrace Double Coupling: Be prepared to perform a second coupling to drive the reaction to completion, especially for challenging sequences.

-

Consider Solvent Quality: Always use high-purity, anhydrous SPPS-grade solvents to avoid potential side reactions and ensure optimal solubility.[3]

By adhering to these principles and protocols, researchers can effectively harness the unique advantages of this compound, paving the way for the development of novel and more effective peptide-based therapeutics.

References

- 1. Fmoc-N-Me-Cys(Trt)-OH Novabiochem 944797-51-7 [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Commercial suppliers and pricing for Fmoc-N-Me-D-Cys(Trt)-OH

An In-Depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-Methylated, D-Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by metabolic instability and poor cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design to overcome these limitations. This compound is a critical building block in this endeavor, offering a trifecta of advantageous modifications:

-

N-methylation: The methylation of the backbone amide nitrogen sterically shields the peptide bond from enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide. This modification can also influence the conformational landscape of the peptide, potentially locking it into a bioactive conformation.

-

D-configuration: The use of a D-enantiomer, in place of the naturally occurring L-amino acid, provides an additional layer of proteolytic resistance.[1] This stereochemical alteration makes the peptide a poor substrate for endogenous proteases, significantly enhancing its stability.[1]

-

Thiol Protection: The cysteine side chain, with its reactive thiol group, is a versatile functional handle for bioconjugation, cyclization, or the formation of disulfide bridges.[1] The trityl (Trt) group provides robust protection for this thiol during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions during the final cleavage from the resin.[2]

This guide provides a comprehensive overview of this compound, including its commercial sourcing, pricing landscape, and a detailed protocol for its application in peptide synthesis.

Commercial Sourcing and Pricing Analysis

The availability and cost of specialized amino acid derivatives like this compound are critical considerations for research and development budgets. A variety of chemical suppliers offer this reagent, though purity, scale, and pricing can vary significantly.

Key Commercial Suppliers

| Supplier | Product Name/Synonym | CAS Number | Molecular Weight | Notes |

| Sigma-Aldrich (Merck) | Fmoc-N-Me-Cys(Trt)-OH | 944797-51-7 | 599.74 g/mol | Offered with ≥97% purity (HPLC). Also available under the Novabiochem® product line.[3] |

| Santa Cruz Biotechnology | This compound | 1349807-46-0 | 599.74 g/mol | Provided for research use only.[4] |

| BLDpharm | This compound | 1349807-46-0 | 599.74 g/mol | A supplier and manufacturer of research chemicals.[5] |

| ChemicalBook | Fmoc-N-Me-Cys(Trt)-OH | - | - | Lists products from various suppliers, such as Acrotein and Activate Scientific.[6] |

Pricing Landscape

Pricing for this compound is highly dependent on the supplier, quantity, and purity. It is generally considered a specialty reagent, and its cost reflects the complexity of its synthesis. The table below provides an approximate price range based on publicly available information. Note: Many suppliers require a formal quote for bulk quantities, and prices are subject to change.

| Supplier | Quantity | Estimated Price (USD) | Purity |

| Sigma-Aldrich | 1 g | ~$514.50 (List Price: $686.00) | ≥97% (HPLC) |

| Activate Scientific (via ChemicalBook) | 1 g | ~$649 | Not specified[6] |

| Acrotein (via ChemicalBook) | 0.5 g | ~$247.50 | Not specified[6] |

| Flexbio System (Fmoc-D-Cys(Trt)-OH) | 5 g | ~€614.00 | Not specified[7] |

For larger quantities, it is always advisable to request a bulk inquiry or quote from the supplier, as significant discounts are often available.

Technical Profile and Quality Considerations

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C38H33NO4S | [4][8] |

| Molecular Weight | 599.74 g/mol | [4][8] |

| Appearance | White to off-white powder or crystals | |

| Storage Temperature | 2-8°C is commonly recommended |

Quality Control and Purity

For successful peptide synthesis, the purity of the amino acid building blocks is paramount. Contaminants can lead to failed sequences, side reactions, and difficult purification steps. When sourcing this compound, it is essential to verify the following:

-

Purity (HPLC): A purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) is a good standard for this reagent.

-

Identity (NMR/MS): The supplier should be able to provide data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

-

Certificate of Analysis (CoA): Always request a lot-specific Certificate of Analysis, which will detail the results of the quality control tests.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids can be challenging due to the increased steric hindrance around the secondary amine. Standard coupling conditions may be sluggish, leading to incomplete reactions. Therefore, more potent coupling reagents are often required.

Workflow for Incorporation of this compound

The following diagram outlines the key steps for incorporating this residue into a growing peptide chain during Fmoc-based SPPS.

Caption: Workflow for coupling this compound in SPPS.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

-

Resin Preparation:

-

Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for at least 30 minutes.

-

-

Coupling Cocktail Preparation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a suitable coupling agent. For sterically hindered N-methylated amino acids, a uronium-based reagent like HATU (3 equivalents) is highly recommended.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling to the Resin:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated coupling cocktail to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test (note: the Kaiser test will be negative due to the secondary amine, so a chloranil test is a suitable alternative).

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) to prepare for the next coupling cycle.

-

Conclusion

This compound is a high-value reagent that empowers peptide chemists to design next-generation therapeutic candidates with enhanced stability and functionality. While its cost is higher than standard amino acid derivatives, the strategic advantages it confers often justify the investment. A thorough understanding of its properties, sourcing options, and the nuances of its application in SPPS is essential for its successful implementation in research and drug development. By selecting high-purity reagents from reputable suppliers and employing optimized coupling protocols, researchers can effectively leverage this powerful building block to advance their peptide-based projects.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-N-Me-Cys(Trt)-OH Novabiochem 944797-51-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. FMoc-N-Me-Cys(Trt)-OH price,buy FMoc-N-Me-Cys(Trt)-OH - chemicalbook [m.chemicalbook.com]

- 7. Fmoc-D-Cys(Trt)-OH 5 g | Flexbio System [flexbiosys.com]

- 8. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of N-Methylated D-Cysteine in Peptide Synthesis

An In-Depth Technical Guide to the Handling and Application of Fmoc-N-Me-D-Cys(Trt)-OH